![molecular formula C30H29FN4O3S B2498426 N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115433-88-9](/img/structure/B2498426.png)
N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step chemical reactions, starting from simpler molecules and gradually building up the desired structure. For example, substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones can be synthesized through the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under specific conditions (Mohebat, Raja, & Mohammadian, 2015). Similarly, the synthesis of related compounds like substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides involves specific reactions of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones under controlled conditions (Chau, Saegusa, & Iwakura, 1982).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR, IR spectroscopy, and mass spectrometry, alongside X-ray crystallography for precise structural determination. These methods provide detailed insights into the molecule's conformational features and atomic arrangements, which are crucial for understanding its reactivity and properties (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their participation in further synthetic transformations or their role in catalytic cycles. For instance, specific derivatives have been synthesized through reactions that involve cyclization processes, demonstrating the compound's utility in forming more complex heterocyclic structures (Markosyan et al., 2000).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility in various solvents, and crystal structure, are determined through experimental measurements. These properties are essential for handling the compound and predicting its behavior in different environments. For example, the crystal structure analysis provides information on the solid-state arrangement, which can influence the compound's solubility and stability (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties include the compound's reactivity towards various reagents, its stability under different conditions, and its potential to undergo specific chemical transformations. Studies on related compounds have explored their reactivity in oxidative cyclization reactions and their interactions with biological targets, shedding light on the broad chemical versatility and potential applications of these molecules (Moreno-Fuquen et al., 2019).
Scientific Research Applications
Antimicrobial Evaluation
N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide and its derivatives have shown promise as potential antimicrobial agents. Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing derivatives bearing quinazolinone and 4-thiazolidinone, demonstrating remarkable in vitro antimicrobial potency against various bacteria and fungi (Desai, Vaghani, & Shihora, 2013).
Pharmacological Studies
The compound and its analogs have been a subject of pharmacological investigations. For instance, Kasai et al. (2012) conducted structure-activity relationship studies and pharmacological evaluations on derivatives of this compound, focusing on their potential as human MCH receptor 1 antagonists (Kasai et al., 2012).
Synthesis and Structural Studies
Research on this compound also extends to its synthesis and structural analysis. Markosyan et al. (2000) investigated the synthesis and structure of related quinazoline derivatives, contributing to the understanding of their chemical properties and potential applications (Markosyan et al., 2000).
Antitumor Activity
Xuechen Hao and colleagues (2017) synthesized a compound closely related to N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, which exhibited inhibitory effects on the proliferation of some cancer cell lines, indicating its potential in antitumor applications (Hao et al., 2017).
properties
IUPAC Name |
N-cyclopentyl-4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O3S/c1-19-10-15-23(16-25(19)31)32-27(36)18-39-30-34-26-9-5-4-8-24(26)29(38)35(30)17-20-11-13-21(14-12-20)28(37)33-22-6-2-3-7-22/h4-5,8-16,22H,2-3,6-7,17-18H2,1H3,(H,32,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTNPKBKLMWLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide |
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